molecular formula C16H21N5O2S B7138200 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[2-(1-methylpyrazol-4-yl)morpholin-4-yl]acetamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[2-(1-methylpyrazol-4-yl)morpholin-4-yl]acetamide

Cat. No.: B7138200
M. Wt: 347.4 g/mol
InChI Key: GIMZTCQETKPASH-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[2-(1-methylpyrazol-4-yl)morpholin-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta[d][1,3]thiazole ring, a morpholine ring, and a pyrazole ring, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[2-(1-methylpyrazol-4-yl)morpholin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-20-8-11(7-17-20)13-9-21(5-6-23-13)10-15(22)19-16-18-12-3-2-4-14(12)24-16/h7-8,13H,2-6,9-10H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMZTCQETKPASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CCO2)CC(=O)NC3=NC4=C(S3)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[2-(1-methylpyrazol-4-yl)morpholin-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d][1,3]thiazole ring, followed by the introduction of the morpholine and pyrazole rings through nucleophilic substitution reactions. The final step involves the acylation of the intermediate compound to form the desired product. Reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[2-(1-methylpyrazol-4-yl)morpholin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, ranging from -78°C to room temperature, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[2-(1-methylpyrazol-4-yl)morpholin-4-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

    Industry: It is utilized in the production of specialty chemicals and advanced materials, contributing to innovations in various industrial sectors.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[2-(1-methylpyrazol-4-yl)morpholin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-5-thiazolyl)-2-[2-(1-methylpyrazol-4-yl)morpholin-4-yl]acetamide
  • N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]acetamide
  • N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[2-(1-methylpyrazol-4-yl)piperidin-4-yl]acetamide

Uniqueness

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[2-(1-methylpyrazol-4-yl)morpholin-4-yl]acetamide stands out due to its unique combination of structural features, including the cyclopenta[d][1,3]thiazole, morpholine, and pyrazole rings. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its uniqueness compared to similar compounds.

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